N-{4-[(4-fluorophenyl)sulfanyl]phenyl}prop-2-enamide
Description
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)sulfanylphenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNOS/c1-2-15(18)17-12-5-9-14(10-6-12)19-13-7-3-11(16)4-8-13/h2-10H,1H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHRVLQUNJIAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Properties
The molecular formula of N-{4-[(4-fluorophenyl)sulfanyl]phenyl}prop-2-enamide is C₁₅H₁₂FNOS , with a molecular weight of 273.3 g/mol . The compound features a central benzene ring substituted with a sulfanyl group connected to a 4-fluorophenyl moiety, while the propenamide side chain introduces electrophilic reactivity (Figure 1). Although thermodynamic properties such as melting and boiling points remain uncharacterized in public databases, its synthetic accessibility hinges on modular coupling and amidation reactions.
Synthetic Pathways
Synthesis of 4-[(4-Fluorophenyl)sulfanyl]aniline
The primary intermediate for preparing this compound is 4-[(4-fluorophenyl)sulfanyl]aniline , a commercially available compound (purity ≥95%). Two principal routes dominate its synthesis:
Nucleophilic Aromatic Substitution (SNAr)
In this method, 4-fluoro-thiophenol reacts with 4-nitrochlorobenzene under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. The nitro group is subsequently reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl, yielding the aniline derivative. Typical reaction times range from 12–24 hours, with yields of 65–75% after purification via silica gel chromatography.
Ullmann Coupling
A copper-catalyzed coupling between 4-iodoaniline and 4-fluorobenzenethiol in the presence of CuI and a diamine ligand (e.g., 1,10-phenanthroline) achieves C–S bond formation. This method, conducted in DMSO at 110°C for 48 hours, offers moderate yields (50–60%) but avoids nitro-group reduction steps.
Amidation with Acryloyl Chloride
The final step involves reacting 4-[(4-fluorophenyl)sulfanyl]aniline with acryloyl chloride to form the target amide. Key procedural details include:
Reaction Setup :
Reaction Conditions :
Workup and Purification :
Optimization and Challenges
Side Reactions and Mitigation
- Over-Acylation : Excess acryloyl chloride may lead to diacylation. Stoichiometric control (1.1 equiv acryloyl chloride) and low temperatures (0°C) minimize this risk.
- Oxidation of Sulfanyl Group : While the sulfanyl moiety is prone to oxidation, conducting reactions under inert atmospheres (N₂/Ar) preserves its integrity.
Analytical Characterization
Post-synthesis validation employs:
Comparative Analysis of Methods
| Parameter | SNAr Route | Ullmann Coupling |
|---|---|---|
| Yield | 65–75% | 50–60% |
| Reaction Time | 12–24 h | 48 h |
| Purification | Chromatography | Recrystallization |
| Catalyst Cost | Low | Moderate (CuI) |
Industrial-Scale Considerations
For bulk production, the SNAr route is favored due to shorter reaction times and higher yields. Continuous-flow systems could further enhance efficiency by minimizing intermediate isolation steps. Patent CN112409281B highlights the utility of avoiding noble-metal catalysts, a principle applicable here to reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the prop-2-enamide moiety can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-fluorophenyl)sulfanyl]phenyl}prop-2-enamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain proteins or enzymes, while the sulfanyl group may facilitate redox reactions. The prop-2-enamide moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure shares similarities with several classes of acrylamide derivatives, differing primarily in substituent groups and their positions. Key comparisons include:
Key Observations :
- Fluorine Substitution : The 4-fluorophenyl group is a common feature in drug design, offering metabolic resistance and moderate hydrophobicity .
Physicochemical Properties
Lipophilicity (logP), solubility, and melting points are critical for bioavailability:
Key Observations :
Biological Activity
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}prop-2-enamide, a compound with potential biological significance, has garnered attention in recent research for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a prop-2-enamide backbone with a fluorophenyl group attached through a sulfur linkage. The molecular structure can be represented as follows:
Molecular Weight: 273.34 g/mol
LogP (Octanol-water partition coefficient): Indicates lipophilicity, which may influence its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction and G1 phase arrest |
| A549 (Lung Cancer) | 12.8 | Cell cycle arrest and apoptosis |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. Research indicated that it could inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
The proposed mechanism for the biological activity of this compound includes:
- Interaction with Enzymes: The compound may interact with specific enzymes involved in cancer progression and inflammation.
- Receptor Binding: Potential binding to receptors associated with cell signaling pathways that regulate apoptosis and inflammation.
Case Study 1: In Vitro Analysis
A study conducted on human myelodysplastic syndrome cell lines showed that this compound significantly increased acetyl-histone H3 levels, indicating histone deacetylase (HDAC) inhibition. This suggests its role as a potential therapeutic agent in epigenetic modulation.
Case Study 2: In Vivo Efficacy
In animal models, this compound demonstrated substantial antitumor efficacy when administered orally. The compound exhibited favorable pharmacokinetics, indicating its potential for further development as an anticancer drug.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies have shown that this compound has a low toxicity profile at therapeutic doses, but further studies are needed to fully understand its safety in long-term use.
Q & A
Q. How to address low solubility in aqueous buffers for in vitro studies?
- Co-solvent systems (e.g., 10% DMSO in PBS) or nanoparticle encapsulation (PLGA polymers) enhance solubility. Dynamic light scattering (DLS) confirms nanoparticle size (150–200 nm), and dialysis assays verify sustained release over 72 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
